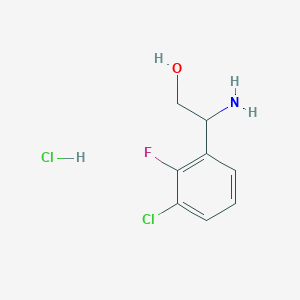

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZRFYYOQSQCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245623-52-2 | |

| Record name | 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride CAS number

An In-depth Technical Guide to (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a specialized chiral building block with significant applications in pharmaceutical research and development. This document details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for quality control. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an essential resource for professionals engaged in the synthesis and application of complex chemical intermediates.

Compound Identification and Physicochemical Properties

(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a halogenated phenylalaninol derivative. The specific stereochemistry at the C2 position, combined with the chloro and fluoro substitutions on the phenyl ring, makes it a valuable and highly specific intermediate in the synthesis of complex molecular targets. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API), making such building blocks critical in modern drug design.[1][2]

Table 1: Core Physicochemical and Identification Data

| Parameter | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride | BLDpharm |

| CAS Number | 1391506-22-1 | BLDpharm[3] |

| Molecular Formula | C₈H₁₀Cl₂FNO | BLDpharm |

| Molecular Weight | 226.08 g/mol | Smolecule[4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)N.Cl | - |

| Physical Form | Solid | - |

| Storage | Keep in dark place, inert atmosphere, room temperature | - |

Synthesis and Stereochemical Integrity

The synthesis of chiral 1,2-amino alcohols such as this compound requires a strategy that precisely controls stereochemistry. A common and effective method is the asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor.[5] This approach is favored for its operational simplicity and high enantioselectivity, often utilizing well-defined ruthenium catalysts.

The causality behind this choice lies in the catalyst's ability to create a chiral environment for the hydrogenation reaction. The catalyst, bearing a chiral ligand, preferentially directs the hydride transfer to one face of the prochiral ketone, yielding one enantiomer in high excess. The subsequent removal of protecting groups and formation of the hydrochloride salt affords the final product.

Caption: Representative synthetic workflow for stereoselective synthesis.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this intermediate is paramount for its use in drug development. A multi-faceted analytical approach is required for a comprehensive Certificate of Analysis (CoA).[6]

Caption: A multi-technique workflow for quality control validation.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to quantify the main compound and separate it from potential process-related impurities or degradation products.

-

Objective: To determine the purity of the hydrochloride salt by area percentage.

-

Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar, aromatic compounds. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main analyte peak.

-

Methodology:

-

System: HPLC or UPLC system with UV detector.[6]

-

Column: C18, 2.5-5 µm, e.g., 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Acceptance Criteria: Purity (main peak area %) ≥ 98.0%. Individual impurity ≤ 0.2%.

-

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance provides unambiguous structural confirmation by mapping the chemical environment of protons.

-

Objective: To confirm that the chemical structure of the sample is consistent with (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride.

-

Methodology:

-

Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆), as the hydrochloride salt is soluble in these polar solvents.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: The resulting spectrum should exhibit characteristic signals corresponding to:

-

Aromatic Protons: Complex multiplets in the aromatic region (~7.0-7.8 ppm), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

Methine Proton (CH-N): A multiplet adjacent to the amino and alcohol groups.

-

Methylene Protons (CH₂-O): Diastereotopic protons adjacent to the chiral center, appearing as distinct multiplets.

-

The integration of these signals should correspond to the number of protons in each environment.

-

-

Applications in Drug Development

(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride serves as a high-value intermediate, not typically an active ingredient itself. Its utility stems from the unique combination of structural features:

-

Chiral Core: The (S)-amino alcohol moiety is a privileged scaffold found in numerous biologically active molecules, including beta-blockers, agonists for various receptors, and enzyme inhibitors.

-

Halogenation: The chloro and fluoro substituents are strategically placed to modulate the electronic and steric properties of the molecule. Fluorine, in particular, is often incorporated to improve metabolic stability, enhance binding affinity, and alter lipophilicity, which are critical aspects of drug candidate optimization.[1]

-

Reactive Handles: The primary amine and primary alcohol groups provide versatile points for synthetic elaboration, allowing for the construction of more complex drug candidates through amide bond formation, etherification, or other standard transformations.

This intermediate is primarily utilized in the synthesis of APIs targeting a range of therapeutic areas, including the central nervous system and cardiovascular diseases.[7]

References

-

MySkinRecipes. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. Available from: [Link]

-

Chemsrc. CAS#:1391376-63-8 | (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride. Available from: [Link]

-

Chemspace. (2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride. Available from: [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available from: [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol. PubChem Compound Summary. Available from: [Link]

-

National Center for Biotechnology Information. 2-Amino-1-chloroethanol. PubChem Compound Summary. Available from: [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1391506-22-1|(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 4. Buy (S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL [smolecule.com]

- 5. scihorizon.com [scihorizon.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride [myskinrecipes.com]

An In-depth Technical Guide to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific data for the 3-chloro-2-fluorophenyl isomer, this guide synthesizes information from closely related and commercially available isomers to present a holistic understanding of its chemical properties, synthesis, and potential applications. The primary focus is on providing a robust scientific foundation for researchers working with substituted phenylethanolamine compounds. This document adheres to the principles of scientific integrity, providing detailed methodologies and citing authoritative sources to support its claims.

Introduction

Substituted phenylethanolamines are a critical class of compounds in pharmaceutical sciences, forming the structural core of many therapeutic agents that interact with adrenergic, dopaminergic, and serotonergic receptors. The precise arrangement of substituents on the phenyl ring dictates the molecule's pharmacological activity, selectivity, and metabolic stability. 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride represents a specific isomeric configuration within this class, with potential applications as a key intermediate in the synthesis of novel therapeutics. This guide will delve into the molecular characteristics, synthesis, and analytical considerations for this compound and its isomers.

Molecular and Physicochemical Properties

Core Molecular Attributes

The molecular structure of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is characterized by a phenyl ring substituted with a chloro and a fluoro group at the 3 and 2 positions, respectively, and an aminoethanol side chain. The hydrochloride salt is formed by the protonation of the primary amine.

| Property | Value | Source |

| Molecular Formula | C8H10Cl2FNO | Calculated |

| Molecular Weight | 226.07 g/mol | [1][2] |

| IUPAC Name | 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride | N/A |

| Canonical SMILES | C1=CC(=C(C(=C1)C(CO)N)Cl)F.Cl | N/A |

| CAS Number | Not available | N/A |

Note: The IUPAC name and SMILES string are for the specific, non-commercially documented isomer. Properties of closely related isomers are cited.

Physicochemical Data of Related Isomers

The following table summarizes key physicochemical data for commercially available isomers of 2-Amino-2-(chlorofluorophenyl)ethan-1-ol hydrochloride. This data serves as a valuable proxy for estimating the properties of the 3-chloro-2-fluorophenyl isomer.

| Isomer | Molecular Weight ( g/mol ) | CAS Number | Purity | Storage Conditions |

| (S)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol HCl | 226.07 | Not available | >95% | N/A |

| (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol HCl | 226.08 | 2055576-85-5 | >99% | Refer to MSDS |

| 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol HCl | 226.0755 | 1427380-48-0 | 95% | Inert atmosphere, 2-8°C |

| 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol HCl | 226.07 | 1354954-03-2 | Min. 95% | N/A |

Synthesis and Methodologies

The synthesis of chiral amino alcohols like 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the asymmetric reduction of a corresponding α-amino ketone precursor. This transformation is a cornerstone of pharmaceutical manufacturing, and various methodologies have been developed to achieve high enantioselectivity.

General Synthetic Pathway

A common synthetic route begins with the appropriately substituted acetophenone, which undergoes bromination followed by amination to yield the α-amino ketone. Subsequent asymmetric reduction of the ketone functionality affords the desired chiral amino alcohol.

Caption: Generalized synthetic workflow for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a robust and scalable method for the synthesis of chiral amino alcohols. The following protocol is a representative example based on established methodologies for related substrates.[3]

Objective: To synthesize (R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol via asymmetric transfer hydrogenation of 2-amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride.

Materials:

-

2-Amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride

-

Methanol (MeOH)

-

Formic acid/Triethylamine (HCOOH/TEA) azeotrope (5:2)

-

Ruthenium-based catalyst (e.g., (R,R)-Ts-DENEB)

-

Ammonium hydroxide (NH4OH)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Charge a 3-neck round-bottom flask with 2-amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride (1.0 eq) and methanol (10 volumes).

-

Add the ruthenium catalyst (0.1-0.2 mol%) and the formic acid/triethylamine azeotrope (1 volume).

-

Stir the reaction mixture at 60-65°C under a nitrogen atmosphere.

-

Monitor the reaction progress by HPLC until complete conversion of the starting material is observed (typically 18-24 hours).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding ammonium hydroxide (1 volume) and water (5 volumes) and stir for 20 minutes.

-

Filter the resulting precipitate and rinse with MTBE.

-

The collected solid is the desired chiral amino alcohol, which can be further purified by recrystallization if necessary.

-

The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Causality of Experimental Choices:

-

Methanol as Solvent: Provides good solubility for the reactants and is compatible with the reaction conditions.

-

Formic Acid/Triethylamine Azeotrope: Serves as the hydrogen source for the reduction.

-

Ruthenium Catalyst: A highly efficient and enantioselective catalyst for the reduction of ketones.

-

Ammonium Hydroxide Quench: Neutralizes the acidic reaction mixture and facilitates the precipitation of the product.

Applications in Drug Development

Substituted phenylethanolamines are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The specific isomer, (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride, is noted as an intermediate in the development of drugs targeting the central nervous system.[4] These compounds often serve as precursors for molecules that modulate neurotransmitter receptors.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Analytical Characterization

The structural elucidation and purity assessment of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride and its isomers are typically performed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate enantiomers using a chiral stationary phase.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, including the positions of the substituents on the phenyl ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl, amine, and C-Cl/C-F bonds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is not available, the safety precautions for related isomers should be strictly followed. These compounds are generally considered hazardous.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Hazard Statements for Related Isomers:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a valuable, albeit not widely documented, chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its expected properties, synthesis, and applications by drawing on data from its commercially available isomers. The methodologies and analytical techniques described herein provide a solid foundation for researchers and drug development professionals working with this class of compounds. As with any chemical research, it is imperative to adhere to strict safety protocols and to validate all experimental results with appropriate analytical characterization.

References

-

2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride. Lead Sciences. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. SciHorizon. [Link]

-

(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. MySkinRecipes. [Link]

Sources

Navigating the Physicochemical Landscape of Novel Phenylpropanolamines: A Technical Guide to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

Executive Summary

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and manufacturability. This guide focuses on a novel phenylpropanolamine derivative, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. A thorough review of publicly accessible chemical databases and literature reveals a notable absence of specific experimental data for this compound. This document, therefore, serves a dual purpose: first, to present a comparative analysis of structurally related analogs to establish a predictive baseline for its physicochemical properties, and second, to provide a comprehensive, field-proven framework for its de novo synthesis and rigorous characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of Halogenated Phenylpropanolamines

Phenylpropanolamine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring is a common medicinal chemistry strategy to modulate key properties including metabolic stability, receptor binding affinity, and bioavailability. The specific regio- and stereochemistry of these substitutions can have profound effects on the molecule's three-dimensional conformation and its interactions with biological targets. The title compound, with its 3-chloro and 2-fluoro substitution pattern, represents a unique combination of electronic and steric influences that warrants detailed investigation.

Analog Landscape Analysis: Predicting Properties Through Structural Similarity

While direct data for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is unavailable, an examination of its close structural analogs provides valuable insights into its likely properties. The following table summarizes key data for related compounds, highlighting the impact of varying substitution patterns on the phenyl ring.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinctions from Target Compound |

| (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol HCl[1][2] | 2055576-85-5 | C₈H₁₀Cl₂FNO | 226.08 | Isomeric fluoro position (5-fluoro vs. 2-fluoro) |

| (S)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol HCl[3] | Not Available | C₈H₁₀Cl₂FNO | 226.07 | Isomeric chloro and fluoro positions |

| (S)-2-Amino-2-(3-chlorophenyl)ethanol[4] | 663611-73-2 | C₈H₁₀ClNO | 171.62 | Lacks the 2-fluoro substituent |

| 2-Amino-1-(3-chloro-phenyl)-ethanol HCl[5] | Not Available | C₈H₁₁Cl₂NO | Not specified | Ketone at position 1 instead of hydroxyl |

Based on this analog data, we can extrapolate a set of predicted properties for the target compound:

-

Molecular Formula: C₈H₁₀Cl₂FNO

-

Molecular Weight: Approximately 226.08 g/mol

-

Physical Form: Likely a crystalline solid at room temperature, typical of small molecule hydrochloride salts.

-

Solubility: Expected to exhibit aqueous solubility due to the hydrochloride salt form, though the halogenated phenyl ring will contribute to lipophilicity. The precise solubility will be highly dependent on the crystalline form.

-

Melting Point: Phenylpropanolamine hydrochlorides often have melting points in the range of 150-250 °C. The specific value will be a key indicator of purity and crystal lattice energy.

Proposed Synthetic and Characterization Workflow

The following sections outline a comprehensive plan to synthesize and characterize 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. This workflow is designed to be a self-validating system, where each step provides data that confirms the success of the previous one.

Proposed Synthesis

A common and effective method for synthesizing phenylpropanolamines is through the reduction of an alpha-amino ketone precursor. This precursor can be synthesized from the corresponding substituted bromoketone.

Diagram: Proposed Synthetic Workflow

Caption: A multi-step workflow from synthesis to final salt isolation.

Structural Verification

Following synthesis and purification, a suite of analytical techniques must be employed to unequivocally confirm the structure of the free base and its hydrochloride salt.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the carbon skeleton. | Signals corresponding to the aromatic protons (with splitting patterns influenced by Cl and F), the benzylic methine proton, the methylene protons adjacent to the hydroxyl group, and the amine/hydroxyl protons (which may be exchangeable). |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the aromatic carbons (with C-F coupling), the benzylic carbon bearing the amino group, and the carbon bearing the hydroxyl group. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or doublet (depending on coupling to adjacent protons) in the characteristic range for an aryl fluoride. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the free base (C₈H₉ClFNO). High-resolution MS would provide further confirmation of the elemental composition. |

| FTIR Spectroscopy | To identify key functional groups. | Characteristic stretches for O-H (alcohol), N-H (amine), C-H (aromatic and aliphatic), and C-Cl/C-F bonds. |

| Elemental Analysis | To determine the elemental composition (%C, H, N). | The experimental percentages should match the theoretical values for the hydrochloride salt (C₈H₁₀Cl₂FNO) within an acceptable margin of error (e.g., ±0.4%). |

Physicochemical Characterization of the Hydrochloride Salt

Once the structure is confirmed, the solid-state properties of the hydrochloride salt must be thoroughly investigated. These properties are critical for formulation development, stability assessment, and regulatory filings.

Diagram: Physicochemical Characterization Workflow

Caption: A logical workflow for comprehensive solid-state characterization.

1. X-Ray Powder Diffraction (XRPD)

-

Causality: XRPD is the definitive technique for determining the long-range molecular order of a solid. A crystalline material will produce a unique pattern of sharp peaks (reflections), while an amorphous material will produce a broad halo. This is the first and most crucial step to understand the nature of the solid form.

-

Protocol:

-

Gently pack approximately 5-10 mg of the powder into a zero-background sample holder.

-

Acquire data using a Cu Kα radiation source.

-

Scan over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous).

-

2. Differential Scanning Calorimetry (DSC)

-

Causality: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to detect other thermal events like glass transitions or polymorphic transformations.

-

Protocol:

-

Accurately weigh 3-5 mg of the sample into a non-hermetic aluminum pan.

-

Place an empty, sealed pan on the reference side.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melt (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The melting point is determined as the onset or peak of the endothermic event.

-

3. Thermogravimetric Analysis (TGA)

-

Causality: TGA measures the change in mass of a sample as a function of temperature. This is essential for determining the amount of residual solvent or water in the sample and assessing its thermal decomposition temperature.

-

Protocol:

-

Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analyze the resulting curve for mass loss steps. A mass loss prior to decomposition typically corresponds to the loss of volatiles.

-

4. Dynamic Vapor Sorption (DVS)

-

Causality: DVS measures the affinity of a solid material for water vapor, quantifying its hygroscopicity. This is a critical parameter as water uptake can affect crystal structure, stability, flowability, and dissolution rate.

-

Protocol:

-

Place approximately 10 mg of the sample on the DVS microbalance.

-

Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

-

Execute a sorption-desorption cycle: increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH.

-

The change in mass at each RH step is recorded to generate a sorption isotherm, which reveals the extent and reversibility of water uptake.

-

Conclusion and Forward Outlook

While experimental data for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is not currently in the public domain, a robust scientific framework allows for its systematic and thorough characterization. By leveraging data from structural analogs, we can form a reasonable hypothesis of its core properties. More importantly, the detailed experimental workflow provided in this guide offers a clear and validated pathway for its synthesis and comprehensive physicochemical analysis. The execution of these protocols will generate the critical data package required to understand the behavior of this new chemical entity, thereby enabling its advancement in the drug development pipeline.

References

A comprehensive list of references for general laboratory techniques and principles can be found in standard pharmaceutical science textbooks. The following links are to the chemical supplier and database pages referenced in the analog analysis.

-

PubChem. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride.[Link]

-

PubChem. (3-Chloro-2-fluorophenyl)methanamine.[Link]

-

PubChem. 3-Chloro-2-fluorobenzamide.[Link]

- Google Patents.Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol.[Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of the specialized pharmaceutical intermediate, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the physicochemical principles governing solubility and presents a robust, field-proven methodology for its empirical determination, ensuring both scientific integrity and practical applicability.

Compound Profile and Theoretical Solubility Considerations

1.1. Molecular Structure and Physicochemical Properties

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a substituted phenylethanolamine derivative. Its structure is characterized by a chiral center, a primary alcohol, and a primary amine, which is protonated to form a hydrochloride salt. The phenyl ring is substituted with both a chlorine and a fluorine atom, contributing to the molecule's steric and electronic properties.

While specific experimental data for this exact compound is not broadly published, we can infer its behavior by analyzing its structural components and data from similar molecules.

Table 1: Key Physicochemical Characteristics (Inferred and Actual)

| Property | Value / Inferred Characteristic | Significance for Solubility |

|---|---|---|

| Molecular Formula | C₈H₁₁Cl₂FNO | - |

| Molecular Weight | 224.09 g/mol | Influences mass-based solubility measurements. |

| Form | Hydrochloride Salt | The ionic nature of the salt form significantly increases polarity and favors solubility in polar solvents.[1][2] |

| Key Functional Groups | Amine (protonated), Hydroxyl, Phenyl, Chloro, Fluoro | The amine and hydroxyl groups are polar and capable of hydrogen bonding. The substituted phenyl ring adds significant non-polar character. |

| Expected Polarity | Polar | The hydrochloride salt and hydroxyl group dominate the molecule's overall polarity, suggesting higher solubility in polar solvents.[1][3] |

1.2. The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's lattice energy and the solvent's self-association energy.

For 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be highly effective. Their ability to form hydrogen bonds and engage in ion-dipole interactions can effectively solvate both the ammonium cation and the chloride anion, as well as the hydroxyl group.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess large dipole moments and can solvate the ammonium cation. However, their ability to solvate the chloride anion is weaker compared to protic solvents. Moderate to high solubility is anticipated.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic salt and polar functional groups. Therefore, the solubility is expected to be very low.[1] The non-polar, substituted phenyl ring will have some affinity for these solvents, but it is insufficient to overcome the high lattice energy of the salt.

A Systematic Approach to Experimental Solubility Determination

Given the lack of publicly available quantitative data, an empirical determination is necessary. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[5][7]

2.1. Solvent Selection Strategy

A logical approach to solvent screening involves selecting a diverse set of representative solvents that span a range of polarities and hydrogen bonding capabilities.

Table 2: Recommended Solvents for Initial Screening

| Class | Solvent | Rationale |

|---|---|---|

| Polar Protic | Water | Universal polar reference. |

| Methanol (MeOH) | Polar protic, common in synthesis and purification. | |

| Ethanol (EtOH) | Slightly less polar than MeOH, widely used. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, excellent dissolving power for many APIs.[5] |

| Acetonitrile (ACN) | Medium polarity, common mobile phase in HPLC analysis. | |

| Acetone | Medium polarity, useful for crystallization. | |

| Low Polarity | Dichloromethane (DCM) | Can dissolve some less polar salts. |

| Toluene | Aromatic, non-polar. |

| | Hexane | Aliphatic, very non-polar reference. |

2.2. Diagram of Solvent Selection Logic

The choice of solvents should follow a logical progression from the most likely to the least likely candidates based on the compound's structure.

Caption: Logical flow for selecting appropriate solubility solvents.

Gold-Standard Protocol: Isothermal Shake-Flask Method

This protocol describes a rigorous, self-validating system for determining the equilibrium solubility of the target compound. The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is achieved.[5][7]

3.1. Detailed Experimental Workflow

-

Preparation: Add an excess amount of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride to a series of vials, ensuring a visible amount of solid material will remain undissolved. Causality: The presence of excess solid is mandatory to ensure the final solution is truly saturated at equilibrium.[7]

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25°C). Agitate the vials at a consistent rate (e.g., 300 RPM) for a predetermined period. Trustworthiness: An equilibration time of 24 to 72 hours is typically sufficient for most compounds to reach a stable concentration plateau.[7][8] A kinetic study (sampling at 4, 8, 16, and 24 hours) should be performed initially to validate the minimum required equilibration time.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Causality: Filtration is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[9]

-

Data Expression: Express the solubility in standard units, such as mg/mL or g/100mL.

3.2. Diagram of the Shake-Flask Experimental Workflow

Caption: Step-by-step workflow for the shake-flask solubility protocol.

Summary and Concluding Remarks

The solubility of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a critical parameter for its effective use in pharmaceutical development. Due to its hydrochloride salt form, it is predicted to have high solubility in polar protic solvents, moderate-to-high solubility in polar aprotic solvents, and poor solubility in non-polar organic solvents.

This guide provides the theoretical foundation and a detailed, authoritative experimental protocol—the isothermal shake-flask method—to empower researchers to generate reliable and reproducible solubility data. Adherence to this methodology will ensure the acquisition of high-quality data essential for informed decisions in process development, formulation, and preclinical studies.

References

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

Su, Y., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]

-

Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. [Link]

-

YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?[Link]

-

Ràfols Llach, C. (2017). Solubility determination of salts. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 3. youtube.com [youtube.com]

- 4. caymanchem.com [caymanchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ub.edu [ub.edu]

- 7. quora.com [quora.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

Navigating the Chemical Landscape of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride Analogues: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Potential of Substituted Phenylethanolamines

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs that modulate adrenergic and serotonergic pathways.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of pharmacological activity, offering a powerful tool for the development of novel therapeutics. This in-depth technical guide focuses on the structural analogues of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol with significant potential for interacting with key biological targets.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the synthesis, characterization, and biological evaluation of this intriguing class of compounds. We will delve into the causal relationships behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative scientific literature.

I. Strategic Synthesis of Chiral Halogenated Phenylethanolamines

The synthesis of enantiomerically pure 2-amino-2-phenylethanolamines is a critical challenge, as stereochemistry often dictates biological activity.[2] The primary approaches to obtaining the desired stereoisomer of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol and its analogues fall into two main categories: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create a single enantiomer directly, offering an elegant and often more efficient route than resolution. Key strategies include the use of chiral catalysts and auxiliaries.

-

Asymmetric Reduction of α-Amino Ketones: A prevalent method involves the stereoselective reduction of a corresponding α-amino ketone precursor. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric transfer hydrogenation. Ruthenium-based catalysts, in particular, have shown exceptional efficacy in converting unprotected α-amino ketone HCl salts to their corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities.[3]

-

Reductive Coupling of Aldehydes and Imines: A newer approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[4] This method allows for the modular synthesis of chiral β-amino alcohols by forming the carbon-carbon bond and establishing two adjacent chiral centers in a controlled manner.[4]

Chiral Resolution: Separating Enantiomeric Pairs

When a racemic mixture is synthesized, chiral resolution becomes necessary to isolate the individual enantiomers.

-

Diastereomeric Salt Formation: This classical technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form diastereomeric salts.[5] These salts possess different physical properties, most notably solubility, allowing for their separation through fractional crystallization.[6] The desired enantiomer is then liberated from the separated salt by treatment with a base.[6]

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

II. Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the synthesis and resolution of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride analogues, based on established procedures for similar compounds.

Representative Asymmetric Synthesis via Catalytic Reduction

Objective: To synthesize (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol from 2-amino-1-(3-chloro-2-fluorophenyl)ethan-1-one hydrochloride.

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask, suspend 2-amino-1-(3-chloro-2-fluorophenyl)ethan-1-one hydrochloride (1.0 eq) in methanol (10 volumes).

-

Catalyst Addition: Add a chiral ruthenium catalyst (e.g., a Ru-TsDPEN complex, 0.1-0.5 mol%) and a formic acid/triethylamine (5:2) mixture (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at 60-65 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by HPLC.

-

Workup: Upon completion, cool the reaction to room temperature and neutralize with aqueous ammonia.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired enantiomerically enriched amino alcohol.

-

Salt Formation: Dissolve the purified amino alcohol in a suitable solvent (e.g., diethyl ether) and bubble with HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Chiral Resolution using (+)-Tartaric Acid

Objective: To resolve racemic 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.

Protocol:

-

Salt Formation: Dissolve racemic 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in hot methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Liberation of the Free Amine: Dissolve the collected crystals in water and add a 10% aqueous sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Salt Formation: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched free amine. The hydrochloride salt can be formed as described in the previous protocol.

-

Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.

III. Structural Characterization: Ensuring Identity and Purity

The unambiguous characterization of synthesized analogues is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Purpose | Expected Observations for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol HCl |

| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the aromatic protons (with splitting patterns influenced by the chloro and fluoro substituents), the methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the ethanolamine backbone. |

| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aromatic carbons (with C-F and C-Cl couplings), the carbinol carbon, and the aminomethyl carbon. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or a doublet (depending on coupling to nearby protons) in the characteristic region for aryl fluorides. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorptions for O-H, N-H, C-H, and C-halogen bonds. |

| Chiral HPLC | To determine the enantiomeric purity. | Separation of the two enantiomers into distinct peaks, allowing for the calculation of enantiomeric excess. |

IV. Structure-Activity Relationships (SAR): Decoding the Halogen Effect

The pharmacological profile of phenylethanolamine analogues is highly sensitive to the nature and position of substituents on the phenyl ring. For halogenated analogues, several key SAR principles have been observed:

-

Position of Halogenation: Studies on halogenated phenylethanolamines have shown that the position of the halogen atoms significantly influences their activity at adrenergic receptors. For instance, 2,5-dihalogenated phenylethanolamines have been found to be more potent β-adrenoceptor blockers than their 2,4-dihalogenated counterparts.[7] Conversely, 3,4-dihalogenation often leads to weaker β-adrenolytic effects.[7] The specific 3-chloro-2-fluoro substitution pattern of the parent compound suggests a complex interplay of steric and electronic effects that warrants detailed investigation.

-

Nature of the Halogen: The type of halogen (F, Cl, Br, I) also plays a crucial role. The high electronegativity and small size of fluorine can lead to unique interactions with biological targets, including the formation of hydrogen bonds. Chlorine, being larger and less electronegative, will have different steric and electronic contributions.

-

Stereochemistry: The stereochemistry at the benzylic carbon is critical for receptor interaction. For many phenylethanolamines, one enantiomer exhibits significantly higher affinity and/or efficacy at a particular receptor subtype compared to its mirror image.[2]

V. Biological Evaluation: A Funnel for Lead Identification

A systematic approach to biological evaluation is essential to characterize the pharmacological profile of novel analogues and identify promising lead compounds.

Primary Screening: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

General Protocol for Adrenergic Receptor Binding Assay:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂, β₃).

-

Assay Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [¹²⁵I]-cyanopindolol for β) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Secondary Screening: Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition.

-

cAMP Assays: For Gs-coupled receptors (like β-adrenergic receptors) and Gi-coupled receptors (like α₂-adrenergic receptors), measuring the intracellular levels of cyclic AMP (cAMP) is a common functional readout. Agonists of Gs-coupled receptors will increase cAMP levels, while agonists of Gi-coupled receptors will decrease them.

-

Calcium Flux Assays: For Gq-coupled receptors (like α₁-adrenergic receptors), activation leads to an increase in intracellular calcium levels, which can be measured using fluorescent calcium indicators.

In Vivo Models

Promising candidates from in vitro screening can be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and potential side effects in a whole-organism context.

VI. Visualization of Key Concepts

General Workflow for Synthesis and Evaluation

Caption: Principle of chiral resolution via diastereomeric salt formation.

VII. Conclusion and Future Directions

The structural framework of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride offers a rich platform for the design of novel, potent, and selective ligands for adrenergic and other receptors. By systematically exploring the structure-activity relationships of its analogues, particularly with respect to the positioning and nature of halogen substituents, researchers can uncover new therapeutic agents with improved efficacy and safety profiles. The integration of modern asymmetric synthesis techniques with robust biological screening cascades, as outlined in this guide, provides a clear and efficient pathway for the discovery and development of the next generation of phenylethanolamine-based drugs.

References

-

Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]

-

Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

-

MySkinRecipes. (n.d.). (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. Retrieved from MySkinRecipes. [Link]

-

Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from SciHorizon. [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Retrieved from Wikipedia. [Link]

-

Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from Diva-Portal.org. [Link]

-

Quora. (2024). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why.. Retrieved from Quora. [Link]

-

ResearchGate. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Retrieved from ResearchGate. [Link]

-

PubMed. (1985). High affinity non-beta-adrenoceptor binding of beta-adrenergic ligands. Retrieved from PubMed. [Link]

-

PubMed Central. (2018). Strategies for chiral separation: from racemate to enantiomer. Retrieved from PubMed Central. [Link]

-

PubMed Central. (2022). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Retrieved from PubMed Central. [Link]

-

PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from PubMed. [Link]

-

PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from PubChem. [Link]

-

Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review. Retrieved from Semantic Scholar. [Link]

-

PubMed. (2013). The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors. Retrieved from PubMed. [Link]

-

ResearchGate. (2022). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β 2,2 -amino Acid Derivatives. Retrieved from ResearchGate. [Link]

-

PubMed. (1991). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Retrieved from PubMed. [Link]

-

PubMed Central. (2016). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Retrieved from PubMed Central. [Link]

-

PubMed. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Retrieved from PubMed. [Link]

-

PubMed Central. (1978). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. Retrieved from PubMed Central. [Link]

-

PubMed. (1999). Potent and selective human beta(3)-adrenergic receptor antagonists. Retrieved from PubMed. [Link]

-

PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from PubMed Central. [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scihorizon.com [scihorizon.com]

- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chiral 2-Amino-2-Phenylethanol Derivatives

Foreword: The Architectural Significance of Chiral β-Amino Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, the 1,2-amino alcohol moiety, particularly the chiral 2-amino-2-phenylethanol framework, represents a cornerstone structural motif. These compounds are not merely synthetic intermediates; they are integral components of a vast array of biologically active molecules, including neurotransmitters, β-adrenergic blockers, and antiviral agents.[1] The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental to their interaction with biological targets like enzymes and receptors, making stereochemical control the most critical parameter in their synthesis.[2][3]

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the core strategies for achieving high enantiopurity. We will explore the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative literature.

Navigating the Synthetic Landscape: Core Strategies

The synthesis of enantiomerically pure compounds can be broadly approached through several distinct philosophies. For chiral 2-amino-2-phenylethanol derivatives, the most powerful and widely adopted strategies are asymmetric synthesis, the use of chiral auxiliaries, and biocatalysis.

Caption: Overview of primary synthetic routes.

The Direct Approach: Asymmetric Synthesis via Ketone Reduction

The most elegant and atom-economical route to chiral alcohols is the direct asymmetric reduction of a prochiral ketone. In our case, this involves the enantioselective reduction of an α-amino ketone or a suitable precursor.

Mechanistic Principle: The Power of Chiral Catalysis

Asymmetric reduction hinges on the use of a chiral catalyst that creates a diastereomeric transition state with the substrate. This energetic differentiation forces the reducing agent to attack the carbonyl face from a specific trajectory, leading to the preferential formation of one enantiomer.

Prominent catalytic systems include:

-

Oxazaborolidines (Corey-Bakshi-Shibata, CBS Reduction): These catalysts, derived from chiral amino acids, coordinate with both the borane reducing agent and the ketone's carbonyl oxygen. This rigid, chair-like transition state effectively shields one face of the ketone, directing hydride delivery with high enantioselectivity.[4][5]

-

Transition Metal Catalysts (Noyori-type Hydrogenation): Chiral phosphine ligands (e.g., BINAP) coordinated to a metal center (typically Ruthenium) create a chiral environment for transfer hydrogenation from sources like isopropanol or formic acid.[4] This method is particularly powerful for ketones capable of chelation.

Caption: Workflow for CBS-catalyzed reduction.

Field-Proven Protocol: Enantioselective Synthesis of (R)-2-Amino-1-phenylethanol

This protocol is adapted from a highly efficient method utilizing an oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, followed by amination.[6] The initial enantioselective step produces a chiral chlorohydrin, a versatile intermediate.

Step A: Synthesis of (R)-2-Chloro-1-phenylethanol

-

System Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry, three-neck flask equipped with a thermometer and an addition funnel with (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][7][8][9]oxazaborole (1.0 M in toluene, 0.05 eq.). Cool the solution to 0°C.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0 M, 0.6 eq.) via the addition funnel, maintaining the temperature below 5°C. Stir for 15 minutes.

-

Substrate Addition: Dissolve 2-chloroacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the conversion by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2.0 eq.) at 0°C.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude (R)-2-chloro-1-phenylethanol can be purified by flash chromatography. Crucially, determine the enantiomeric excess (ee) at this stage using chiral HPLC. Expected ee is typically in the 93-97% range.[6][10]

Step B: Amination to (R)-2-Amino-1-phenylethanol

-

Reaction Setup: In a sealed pressure vessel, dissolve the chiral chlorohydrin from Step A in a solution of aqueous ammonium hydroxide (28-30%).

-

Reaction: Heat the mixture to 60-70°C and stir vigorously for 12-24 hours.

-

Isolation: Cool the reaction mixture, extract with a suitable organic solvent (e.g., dichloromethane), and dry the combined organic layers.

-

Final Product: After solvent removal, the resulting (R)-2-amino-1-phenylethanol can be recrystallized to yield a product with high chemical and optical purity.

| Method | Catalyst System | Reductant | Typical ee (%) | Reference |

| CBS Reduction | (R)-CBS catalyst | BH₃-SMe₂ | 93-97% | [6] |

| Noyori Hydrogenation | RuCl₂[(S)-BINAP]₂/diamine | Isopropanol | >98% | [6] |

The Indirect Route: Chiral Auxiliaries

When direct asymmetric catalysis is challenging, a chiral auxiliary offers a robust and reliable alternative. This strategy involves temporarily incorporating a chiral molecule into the substrate to create a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered.[11]

Mechanistic Principle: Diastereoselective Control

The covalent attachment of an auxiliary, such as an Evans oxazolidinone or pseudoephedrine, creates a sterically defined environment around the reaction center.[11][] For example, in the alkylation of an N-acylated Evans oxazolidinone, the bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face. This results in a highly diastereoselective C-C bond formation.

Caption: General workflow using a chiral auxiliary.

Field-Proven Protocol: Asymmetric Synthesis via Pinanone Ketimine Template

This method achieves the asymmetric synthesis of (R)- or (S)-2-amino-2-phenylethanol by the addition of a chiral pinanone ketimine to paraformaldehyde, with optical purities often exceeding 97%.[7][9]

-

Template Formation: Prepare the chiral ketimine by reacting benzylamine with either (+)- or (-)-pinanone (derived from naturally available α-pinene).

-

Deprotonation: Treat the resulting pinanone ketimine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) in an anhydrous solvent like THF to generate the corresponding aza-enolate.

-

Carbonyl Addition: Add a suspension of dry paraformaldehyde to the aza-enolate solution. The chiral pinanone backbone directs the addition to one face of the enolate, establishing the new stereocenter with high diastereoselectivity.

-

Hydrolysis and Isolation: Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl). The subsequent workup and hydrolysis of the ketimine moiety (typically with mild acid) releases the chiral 2-amino-2-phenylethanol.

-

Purification: The final product is purified by crystallization or chromatography. The overall yield for the two steps is reported to be around 68%.[9]

The "Green" Frontier: Biocatalysis and Kinetic Resolution

Biocatalytic methods leverage the exquisite selectivity of enzymes to perform chiral transformations under mild, environmentally benign conditions.[13] For the synthesis of 2-amino-2-phenylethanol derivatives, two primary enzymatic strategies are employed: enantioselective reduction and kinetic resolution.

Mechanistic Principles

-

Enzymatic Reduction: Dehydrogenase enzymes, particularly those from microorganisms like Aromatoleum aromaticum, can reduce prochiral ketones to chiral alcohols with near-perfect enantioselectivity.[14] These reactions often use a cofactor like NADH, which can be regenerated in situ to make the process catalytic.

-

Kinetic Resolution: This technique starts with a racemic mixture of the amino alcohol. An enzyme, typically a lipase, is used to selectively acylate one enantiomer faster than the other.[15][16] At ~50% conversion, the reaction is stopped, yielding a mixture of the unreacted, enantiopure amino alcohol and the acylated, opposite enantiomer, which can be easily separated.

Field-Proven Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol

While this example resolves a simpler precursor, the principle is directly applicable to 2-amino-2-phenylethanol derivatives. This protocol uses a lipase to resolve racemic 1-phenylethanol.[15][16]

-

Reaction Setup: To a solution of racemic 1-phenylethanol (1.0 eq.) in an organic solvent (e.g., n-heptane), add an acylating agent such as vinyl acetate (0.5-0.6 eq.).

-

Enzyme Addition: Add an immobilized lipase, for instance, lipase B from Candida antarctica (Novozym 435) or lipase from Burkholderia cepacia.[16] Immobilization is key for catalyst stability and reusability.

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-60°C). Monitor the reaction progress by GC or HPLC, tracking the consumption of the starting alcohol and the formation of the ester.

-

Termination and Separation: Stop the reaction when the conversion reaches approximately 50%. This is the critical step for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Workup: Filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl acetate.

-

Purification: Separate the alcohol from the ester using column chromatography. The ester can then be hydrolyzed back to the (R)-alcohol if desired. This method routinely achieves enantiomeric excesses >99%.[15]

Conclusion: A Multi-faceted Approach to Stereocontrol

The synthesis of chiral 2-amino-2-phenylethanol derivatives is a mature field that offers multiple robust solutions to the challenge of stereocontrol. The choice of strategy—direct asymmetric reduction, diastereoselective control via a chiral auxiliary, or enzymatic resolution—depends on factors such as substrate compatibility, scalability, cost of reagents, and desired environmental impact. As a senior scientist, the key is to understand the mechanistic underpinnings of each approach to select and optimize the most effective pathway for delivering these critical chiral building blocks for pharmaceutical innovation.

References

-

Title: Asymmetric Synthesis IX: Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template Source: Synthetic Communications URL: [Link]

-

Title: Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template Source: Synthetic Communications URL: [Link]

-

Title: Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis Source: ChemBioChem URL: [Link]

-

Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: RSC Chemical Science URL: [Link]

-

Title: Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol Source: Organic Process Research & Development URL: [Link]

-

Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: Biomolecules (MDPI) URL: [Link]

-

Title: Chiral auxiliary Source: Wikipedia URL: [Link]

-

Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]

-

Title: Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Catalysis URL: [Link]

-

Title: [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] Source: Yakugaku Zasshi URL: [Link]

-

Title: Optically Active N-1-Phenylethyl Derivatives of (1R)-2Amino1- phenylethanol as Chiral Auxiliaries in the Enantioselective Addition of Diethylzinc to Arylaldehydes Source: Tetrahedron: Asymmetry URL: [Link]

-

Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: ResearchGate URL: [Link]

-

Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: Applied Microbiology and Biotechnology URL: [Link]

-

Title: Enantioselective Reduction of Ketones Source: University of Liverpool, Chem 304 Lecture Notes URL: [Link]

-

Title: Kinetic resolution of 1-phenylethanol as test reaction for the immobilized lipases Source: ResearchGate URL: [Link]

-

Title: Kinetic resolution of racemic phenylethanol with fused NOX and ADH. Source: ResearchGate URL: [Link]

-

Title: Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol Source: ResearchGate URL: [Link]

-

Title: [Advances in synthesis of 2-phenylethanol] Source: Sheng Wu Gong Cheng Xue Bao URL: [Link]

-

Title: Kinetic resolution of racemic 1-phenylethanol (rac-1) catalyzed by... Source: ResearchGate URL: [Link]

-

Title: The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol Source: Molecules (MDPI) URL: [Link]

-

Title: The Role of Chiral Amines in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination Source: Molecules (MDPI) URL: [Link]

-

Title: De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 Source: Microbial Cell Factories URL: [Link]

-

Title: Enantio- and diastereoselective synthesis of γ-amino alcohols Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids Source: Semantic Scholar URL: [Link]

-

Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Catalysis (via PMC) URL: [Link]

-

Title: Diastereoselective Synthesis of Vicinal Amino Alcohols Source: ResearchGate URL: [Link]

-

Title: Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends Source: ResearchGate URL: [Link]

-

Title: The significance of chirality in contemporary drug discovery-a mini review Source: Future Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction